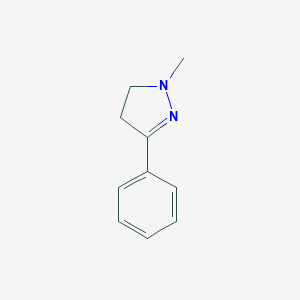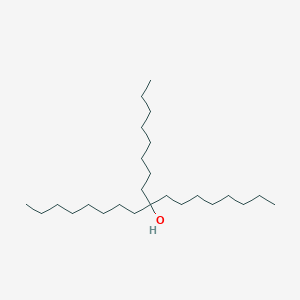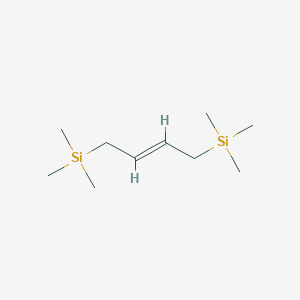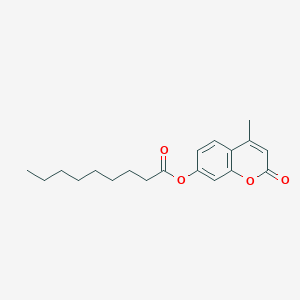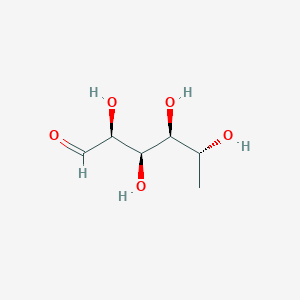
(2S,3R,4S,5R)-2,3,4,5-Tetrahydroxyhexanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,3R,4S,5R)-2,3,4,5-Tetrahydroxyhexanal, also known as erythrulose, is a natural ketose sugar that is found in red algae. It is a highly versatile compound that has numerous applications in various fields, including food, cosmetics, and pharmaceuticals.
Wirkmechanismus
Erythrulose works by reacting with the amino acids in the skin to produce a brown color. This process is known as the Maillard reaction, which is a non-enzymatic browning reaction that occurs between reducing sugars and amino acids. The resulting product is a brown pigment called melanoidin, which gives the skin a natural-looking tan.
Biochemische Und Physiologische Effekte
Erythrulose has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that (2S,3R,4S,5R)-2,3,4,5-Tetrahydroxyhexanal has antioxidant properties, which may help to protect the skin from oxidative stress. Additionally, (2S,3R,4S,5R)-2,3,4,5-Tetrahydroxyhexanal has been shown to have anti-inflammatory properties, which may help to reduce inflammation in the skin.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of (2S,3R,4S,5R)-2,3,4,5-Tetrahydroxyhexanal is its natural origin, which makes it a safer and more sustainable alternative to synthetic tanning agents. Additionally, (2S,3R,4S,5R)-2,3,4,5-Tetrahydroxyhexanal has been shown to produce a more natural-looking tan than other tanning agents, which may make it more desirable for consumers. However, one of the main limitations of (2S,3R,4S,5R)-2,3,4,5-Tetrahydroxyhexanal is its relatively low stability, which may make it difficult to use in certain formulations.
Zukünftige Richtungen
There are several future directions for research on (2S,3R,4S,5R)-2,3,4,5-Tetrahydroxyhexanal. One area of interest is the development of new synthesis methods that are more efficient and sustainable. Additionally, further research is needed to fully understand the mechanism of action of (2S,3R,4S,5R)-2,3,4,5-Tetrahydroxyhexanal and its potential applications in the treatment of various diseases. Finally, there is a need for more research on the safety and efficacy of (2S,3R,4S,5R)-2,3,4,5-Tetrahydroxyhexanal, particularly in relation to its long-term effects on the skin.
Synthesemethoden
Erythrulose can be synthesized through the oxidation of erythrose, which is a four-carbon sugar. This process involves the use of a strong oxidizing agent, such as potassium permanganate or sodium chlorite. The resulting product is a white crystalline powder that is soluble in water and ethanol.
Wissenschaftliche Forschungsanwendungen
Erythrulose has been extensively studied for its potential applications in various fields. In the food industry, it is used as a natural sweetener and flavor enhancer. It is also used in the production of baked goods, beverages, and dairy products. In the cosmetics industry, (2S,3R,4S,5R)-2,3,4,5-Tetrahydroxyhexanal is used as a self-tanning agent, as it reacts with the amino acids in the skin to produce a brown color. Additionally, (2S,3R,4S,5R)-2,3,4,5-Tetrahydroxyhexanal has been studied for its potential applications in pharmaceuticals, including its use in the treatment of diabetes and cancer.
Eigenschaften
CAS-Nummer |
18546-05-9 |
|---|---|
Produktname |
(2S,3R,4S,5R)-2,3,4,5-Tetrahydroxyhexanal |
Molekularformel |
C6H12O5 |
Molekulargewicht |
164.16 g/mol |
IUPAC-Name |
(2S,3R,4S,5R)-2,3,4,5-tetrahydroxyhexanal |
InChI |
InChI=1S/C6H12O5/c1-3(8)5(10)6(11)4(9)2-7/h2-6,8-11H,1H3/t3-,4-,5+,6+/m1/s1 |
InChI-Schlüssel |
PNNNRSAQSRJVSB-ZXXMMSQZSA-N |
Isomerische SMILES |
C[C@H]([C@@H]([C@H]([C@@H](C=O)O)O)O)O |
SMILES |
CC(C(C(C(C=O)O)O)O)O |
Kanonische SMILES |
CC(C(C(C(C=O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



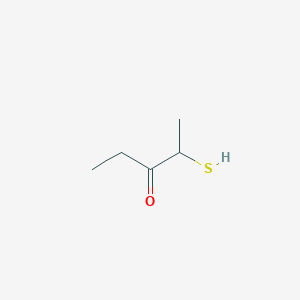
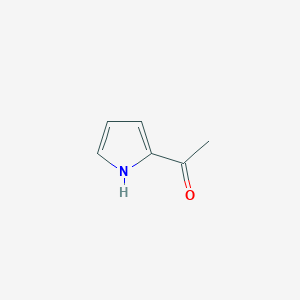
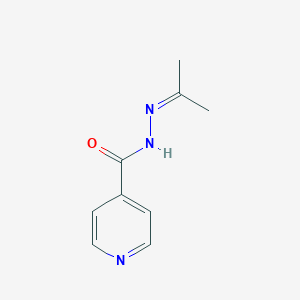
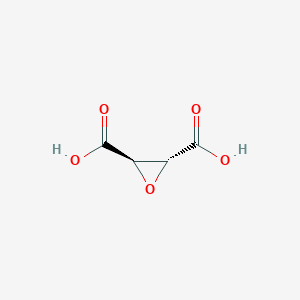
![Cyclopentaneacetic acid, 2-[(4,6-dimethoxy-1-naphthyl)methyl]-1-methyl-5-oxo-, methyl ester](/img/structure/B92030.png)
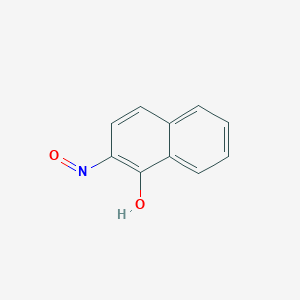
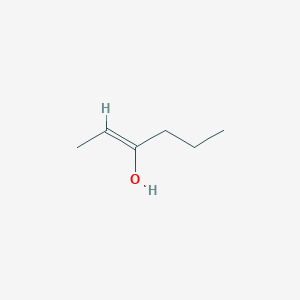
![7-Methyl-7H-pyrazolo[3,4-d]-v-triazin-4-ol](/img/structure/B92036.png)
